molecular formula C21H23N5O B11331691 N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide

Cat. No.: B11331691
M. Wt: 361.4 g/mol
InChI Key: CYMNNUVWBFWQGO-UHFFFAOYSA-N
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Description

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide is a complex organic compound with a molecular formula of C21H24N6O3S. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methylpyrimidinyl group, and a methylbenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide typically involves multiple steps. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminophenyl-6-(dimethylamino)-2-methylpyrimidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N’-(2-fluorophenyl)urea
  • N-[4-({[(4,6-Dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}sulfamoyl)phenyl]acetamide

Uniqueness

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methylbenzamide

InChI

InChI=1S/C21H23N5O/c1-14-5-7-16(8-6-14)21(27)25-18-11-9-17(10-12-18)24-19-13-20(26(3)4)23-15(2)22-19/h5-13H,1-4H3,(H,25,27)(H,22,23,24)

InChI Key

CYMNNUVWBFWQGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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